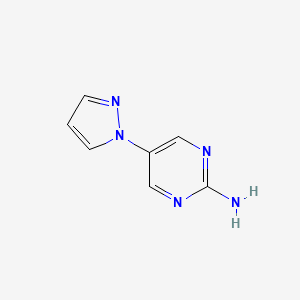

5-(1H-pyrazol-1-yl)pyrimidin-2-amine

Description

Significance of Pyrazole (B372694) Heterocycles as Privileged Scaffolds in Drug Discovery and Development

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.nettandfonline.comtandfonline.comnih.gov This designation stems from its versatile chemical nature and its presence in a multitude of compounds with a broad spectrum of biological activities. researchgate.netnih.govnih.gov The structural stability and the capacity of the pyrazole nucleus to engage in various molecular interactions, such as hydrogen bonding, make it a cornerstone in the design of new therapeutic agents. globalresearchonline.netpharmaguideline.com

Pyrazole derivatives have demonstrated an extensive range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, analgesic, anticonvulsant, and antioxidant properties. researchgate.netresearchgate.net The metabolic stability of the pyrazole ring is another key factor contributing to its frequent use in drug development. tandfonline.com Its importance is underscored by its incorporation into numerous FDA-approved drugs that treat a variety of conditions. benthamdirect.commdpi.com For instance, Celecoxib is a well-known anti-inflammatory drug, Apixaban is an anticoagulant, and Sildenafil is used for erectile dysfunction, all of which feature a core pyrazole structure. tandfonline.combenthamdirect.com The adaptability of the pyrazole moiety allows for substitutions that can fine-tune the pharmacological profile of a molecule, making it a highly valuable component in the rational design of new drugs. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Class | Primary Indication |

| Celecoxib | Anti-inflammatory | Pain and inflammation (e.g., arthritis) benthamdirect.comontosight.ai |

| Apixaban | Anticoagulant | Prevention of blood clots benthamdirect.com |

| Sildenafil | Vasodilator | Erectile dysfunction tandfonline.combenthamdirect.com |

| Rimonabant (B1662492) | Anti-obesity | Obesity (withdrawn) benthamdirect.commdpi.com |

| Ibrutinib | Kinase Inhibitor | Various cancers tandfonline.com |

| Ruxolitinib | Kinase Inhibitor | Myelofibrosis, polycythemia vera tandfonline.com |

| Berotralstat | Kallikrein Inhibitor | Hereditary angioedema nih.gov |

| Umbralisib | Kinase Inhibitor | Marginal zone lymphoma, follicular lymphoma nih.gov |

The Pyrimidine-2-amine Scaffold as a Central Motif in Bioactive Compounds and Medicinal Chemistry

The pyrimidine (B1678525) ring system is another fundamental heterocyclic structure, most notably forming the basis of nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.govresearchgate.net Within this class, the pyrimidine-2-amine scaffold is a particularly crucial motif in medicinal chemistry, recognized for its diverse biological activities. researchgate.netijpsjournal.com This structural unit is a key component in a wide array of synthetic compounds with significant pharmacological potential. nih.gov

Derivatives of 2-aminopyrimidine (B69317) are known to exhibit broad-spectrum antimicrobial properties and have been investigated for their efficacy against various pathogens. ijpsjournal.comnih.gov Beyond antimicrobial applications, these compounds have shown potential as anticancer, anti-inflammatory, antiviral, and antimalarial agents. ijpsjournal.comorientjchem.orgorientjchem.org The presence of the amino group at the second position of the pyrimidine ring is often crucial for the molecule's biological activity, serving as a key interaction point with biological targets. researchgate.netmdpi.com The versatility of the 2-aminopyrimidine scaffold makes it a valuable starting material for the synthesis of more complex and biologically active heterocyclic systems. ijpsjournal.com It is a common feature in kinase inhibitors, where it often mimics the adenine (B156593) structure of ATP to bind to the hinge region of the enzyme's active site. mdpi.com

Table 2: Reported Biological Activities of Pyrimidine-2-amine Derivatives

| Biological Activity | Research Focus |

| Antimicrobial | Broad-spectrum activity against various bacteria and fungi. ijpsjournal.comorientjchem.org |

| Anticancer | Inhibition of cancer cell proliferation; often found in kinase inhibitors. orientjchem.orgmdpi.com |

| Anti-inflammatory | Reduction of inflammatory markers and pathways. orientjchem.orgrsc.org |

| Antiviral | Activity against various viral pathogens. orientjchem.orgorientjchem.org |

| Anti-biofilm | Inhibition of biofilm formation in pathogenic bacteria like MRSA. nih.govnih.gov |

Overview of Pyrazole-Substituted Pyrimidine Architectures in Chemical Biology and Their Therapeutic Potential

The combination of pyrazole and pyrimidine rings into a single molecular framework, such as in 5-(1H-pyrazol-1-yl)pyrimidin-2-amine, creates a hybrid architecture with significant therapeutic potential. This strategy, known as molecular hybridization, aims to leverage the favorable properties of both "privileged" scaffolds to develop compounds with enhanced activity, selectivity, or novel mechanisms of action.

Pyrazole-substituted pyrimidine derivatives, particularly pyrazolo[1,5-a]pyrimidines, have been extensively studied and are recognized for a wide array of pharmacological activities. mdpi.com These fused systems have shown promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. mdpi.com The specific arrangement in this compound, where the pyrazole ring is attached to the C5 position of the pyrimidine, offers a unique spatial and electronic configuration. This structure can be explored for its ability to interact with various biological targets. For instance, such compounds have been investigated as potential inhibitors of enzymes like IspD and IspE in bacteria, which are involved in isoprenoid biosynthesis, suggesting a potential for new antibacterial agents. nih.gov The fusion of these two versatile heterocycles opens up new avenues for designing targeted therapies and exploring complex chemical biology. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N5 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

5-pyrazol-1-ylpyrimidin-2-amine |

InChI |

InChI=1S/C7H7N5/c8-7-9-4-6(5-10-7)12-3-1-2-11-12/h1-5H,(H2,8,9,10) |

InChI Key |

BIECYNKZJAPPNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=CN=C(N=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 1h Pyrazol 1 Yl Pyrimidin 2 Amine and Its Analogues

Derivatization and Functionalization Strategies on the Pyrimidine (B1678525) and Pyrazole (B372694) Rings

Substituent Effects and Positional Modifications on the Pyrimidine Ring

The pyrimidine ring in the pyrazole-pyrimidine scaffold is amenable to various modifications, particularly through nucleophilic aromatic substitution reactions. nih.gov The 2-amino group can be a handle for further derivatization, such as acylation or alkylation, to introduce new functional groups.

The electronic properties of the pyrimidine ring can be modulated by introducing electron-donating or electron-withdrawing groups. For example, halogenation of the pyrimidine ring can increase metabolic stability and potency in certain biological contexts. nih.gov The positions on the pyrimidine ring (positions 4 and 6) are electrophilic and can be targeted by various nucleophiles, including aromatic amines, alkylamines, and alkoxides, to generate a library of analogues. nih.gov The pyrimidine ring can also act as a directing group for C-H functionalization, enabling the introduction of aryl groups at specific positions before a potential skeletal rearrangement to a pyrazole. nih.gov

Modifications on the Pyrazole Ring and Linker Regions

The pyrazole ring also offers multiple sites for functionalization. The reactivity of the pyrazole ring is influenced by the substituents present. For instance, the presence of electron-withdrawing groups, such as a trifluoromethyl group, can impact the regioselectivity of subsequent reactions. mdpi.com

Modifications at the C3, C4, and C5 positions of the pyrazole ring can significantly influence the molecule's interaction with biological targets. nih.gov Vilsmeier-Haack reactions on hydrazone precursors can introduce a formyl group at the C4 position of the pyrazole, which serves as a versatile intermediate for further transformations. nih.gov The introduction of bulky or polar substituents on the pyrazole ring can alter the compound's pharmacokinetic and pharmacodynamic properties. nih.gov For example, adding a N1-acetyl group to a pyrazole nucleus has been shown to stabilize certain biological interactions. nih.gov

Green Chemistry Approaches in the Synthesis of Pyrazole-Pyrimidine Systems

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazole-pyrimidine systems, to create more environmentally benign processes. nih.gov

Key green approaches include:

Use of Green Solvents: Water is an ideal green solvent, and methodologies have been developed for the synthesis of pyrazole derivatives in aqueous media, sometimes using surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction. thieme-connect.com

Microwave-Assisted Synthesis: Microwave irradiation is used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. bme.hunih.gov This technique has been successfully applied to the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. bme.hu

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance, using a grindstone technique, minimizes the use of volatile organic compounds. impactfactor.orgtandfonline.com This approach has been used for the synthesis of pyrazole derivatives in the presence of an ionic salt like tetrabutylammonium (B224687) bromide. tandfonline.com

Catalyst-Free and Eco-Friendly Catalysts: The development of catalyst-free condensation reactions or the use of recyclable, heterogeneous catalysts represents a significant step towards sustainability. mdpi.comresearchgate.net

The following table highlights some green chemistry approaches relevant to the synthesis of pyrazole-pyrimidine systems.

| Green Approach | Description | Example Application | Reference |

| Ultrasonic Irradiation | Utilizes ultrasound to promote reactions, reducing reaction times and improving yields. | Synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. | bme.hu |

| Aqueous Synthesis | Employs water as a safe and abundant solvent, replacing hazardous organic solvents. | Synthesis of tetrasubstituted pyrazoles using CTAB in water. | thieme-connect.com |

| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat reactions, enhancing reaction rates. | Synthesis of heterocyclic compounds bearing a pyrazole moiety. | nih.gov |

| Solvent-Free Grinding | Mechanical grinding of solid reactants initiates the chemical reaction, avoiding bulk solvents. | Synthesis of 1,3,5-trisubstituted-2-pyrazolines from chalcones and arylhydrazines. | impactfactor.org |

| Visible-Light Promotion | Uses visible light as an energy source for reactions, often under mild conditions. | One-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazines using O₂ as an oxidant. | mdpi.com |

Biological Activities and Mechanistic Investigations of 5 1h Pyrazol 1 Yl Pyrimidin 2 Amine Derivatives

Anti-Cancer Activities

Derivatives of the 5-(1H-pyrazol-1-yl)pyrimidin-2-amine scaffold have garnered significant attention in medicinal chemistry due to their potent and diverse anti-cancer activities. These compounds exert their effects primarily through the inhibition of various protein kinases that are crucial for the growth, proliferation, and survival of cancer cells. The structural versatility of this scaffold allows for modifications that can be tailored to target specific kinases, leading to the development of selective and potent therapeutic agents.

Kinase Inhibition Profiles

The anti-cancer properties of this compound derivatives are predominantly attributed to their ability to interfere with the activity of key enzymes in cellular signaling pathways. By acting as inhibitors of various protein kinases, these compounds can disrupt the uncontrolled signaling that characterizes cancer, leading to cell cycle arrest and apoptosis.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. documentsdelivered.com Their dysregulation is a common feature in many cancers, making them an attractive target for anti-cancer drug development. The pyrazolopyrimidine scaffold is considered an adenine (B156593) bioisostere, enabling it to compete with ATP for binding to the kinase domain of CDKs.

Derivatives based on the pyrazole (B372694) and pyrimidine (B1678525) core have demonstrated significant potential as CDK inhibitors. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. researchgate.net One of the most potent compounds in this series, 15 , exhibited a CDK2 inhibitory constant (Ki) of 0.005 µM. researchgate.net Mechanistic studies revealed that this compound reduced the phosphorylation of the retinoblastoma protein, induced cell cycle arrest in the S and G2/M phases, and triggered apoptosis in ovarian cancer cells. researchgate.net The orientation of the pyrazole ring at the pyrimidinyl-C2-NH position was found to be crucial for its inhibitory activity. researchgate.net

Another series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were also evaluated for their CDK2 inhibitory activity. frontiersin.org Two compounds, 5h and 5i , showed potent inhibition of CDK2 with IC50 values of 22 nM and 24 nM, respectively, which are comparable to the reference drug dinaciclib (IC50 = 18 nM). frontiersin.org These compounds also demonstrated inhibitory activity against other CDKs, including CDK1, CDK5, and CDK9, at nanomolar concentrations. frontiersin.org

The table below summarizes the CDK2 inhibitory activities of selected this compound derivatives.

| Compound | Target Kinase | IC50 / Ki |

| 15 | CDK2 | Ki = 0.005 µM |

| 5h | CDK2 | IC50 = 22 nM |

| 5i | CDK2 | IC50 = 24 nM |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, differentiation, and survival. frontiersin.org Overexpression or mutation of EGFR is common in various cancers, making it a key target for therapeutic intervention. Pyrazole and pyrimidine-based compounds have been extensively investigated as EGFR inhibitors.

New 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR inhibitors. semanticscholar.org In one study, compound 12b was identified as a promising agent with IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cancer cells, respectively. semanticscholar.org Further evaluation of its kinase inhibitory activity against wild-type EGFR (EGFRWT) is ongoing. semanticscholar.org Another study highlighted a cyano derivative, 15 , which exhibited highly potent EGFR inhibition with an IC50 of 0.135 µM, while its analog, 16 , showed an IC50 of 0.034 µM. nih.gov Compound 4 from the same series also revealed a high EGFR inhibitory activity with an IC50 of 0.054 µM. nih.gov

The structure-activity relationship of pyrazole derivatives as dual EGFR and VEGFR-2 inhibitors has also been explored. researchgate.net Compounds 7j , 7k , and 7o demonstrated greater potency than the established EGFR inhibitor erlotinib against breast cancer cell lines, with GI50 values of 27, 25, and 30 nM, respectively. researchgate.net

The table below presents the EGFR inhibitory activities of selected derivatives.

| Compound | Target Kinase | IC50 / GI50 |

| 12b | EGFR | IC50 = 8.21 µM (A549) |

| 15 | EGFR | IC50 = 0.135 µM |

| 16 | EGFR | IC50 = 0.034 µM |

| 4 | EGFR | IC50 = 0.054 µM |

| 7j | EGFR/VEGFR-2 | GI50 = 27 nM |

| 7k | EGFR/VEGFR-2 | GI50 = 25 nM |

| 7o | EGFR/VEGFR-2 | GI50 = 30 nM |

Other Protein Kinase Targets (e.g., JAK1, B-Raf, MEK, RET, PI3Kδ, Aurora kinases, MAPK, Bcr-Abl, c-Met, PDGFR, FGFRT)

The inhibitory potential of this compound derivatives extends beyond CDKs and EGFR to a range of other protein kinases implicated in cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives containing the pyrazole scaffold have been identified as potent inhibitors of FGFRs. CH5183284 (Debio1374) is a pan-inhibitor of FGFR1-3 with IC50 values of 9.3, 7.6, and 22 nM, respectively. nih.gov Another pyrazole-benzimidazole compound, CPL304110, has been developed as a pan-FGFR inhibitor for various cancer types. nih.gov

Aurora Kinase Inhibition: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is found in the Aurora kinase inhibitor tozasertib. This compound targets Aurora kinases, which are essential for mitotic progression.

The diverse kinase inhibitory profiles of these compounds underscore the adaptability of the pyrazole-pyrimidine scaffold for developing multi-targeted or selective anti-cancer agents.

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of numerous client proteins, many of which are oncoproteins involved in cell growth, survival, and differentiation. atlasgeneticsoncology.org Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive strategy for cancer therapy.

Pyrazole-based structures have been explored as HSP90 inhibitors. Synthetic small pyrazole-fused heterocycle molecules, such as PF-04929113, were developed as inhibitors of HSP90. nih.gov More recently, pyrimidine-containing scaffold compounds 9 and 10 were identified as potent inhibitors of HSP90 with IC50 values of 2.44 µM and 7.30 µM, respectively, comparable to the reference inhibitor novobiocin (IC50 = 1.14 µM). nih.gov These compounds were shown to induce apoptosis and cell cycle arrest in breast cancer cell lines. nih.gov Molecular docking studies confirmed that compound 9 binds effectively within the HSP90 protein pocket. nih.gov

The table below shows the HSP90 inhibitory activity of selected compounds.

| Compound | Target | IC50 |

| 9 | HSP90 | 2.44 µM |

| 10 | HSP90 | 7.30 µM |

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with tubulin polymerization can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells.

A series of pyrazolo[1,5-a]pyrimidine analogs were designed as novel tubulin inhibitors that bind to the colchicine site. nih.gov Compounds 1a and 1b demonstrated high antiproliferative activity against a panel of cancer cell lines, with average IC50 values of 24.8 nM and 28 nM, respectively. nih.gov X-ray crystallography confirmed their direct binding to the colchicine site on tubulin. nih.gov These compounds effectively inhibited tubulin polymerization in vitro, induced G2/M phase cell cycle arrest, and suppressed cancer cell migration. nih.gov

Pyrazoline derivatives have also been evaluated as tubulin polymerization inhibitors. nih.gov A series of pyrazoline derivatives bearing a 3,4,5-trimethoxyphenyl moiety showed potent inhibition of tubulin polymerization. nih.gov The most active compound, 3q , exhibited potent anti-proliferative activity and was comparable to colchicine in its tubulin polymerization inhibitory effect but with lower toxicity. nih.gov

The table below summarizes the tubulin polymerization inhibitory activity of selected compounds.

| Compound | Activity | IC50 |

| 1a | Antiproliferative | 24.8 nM (average) |

| 1b | Antiproliferative | 28 nM (average) |

| 3q | Tubulin Polymerization Inhibition | Comparable to Colchicine |

Cellular Response Mechanisms

Derivatives of this compound have been shown to elicit cellular responses primarily through the modulation of the cell cycle and the induction of programmed cell death, or apoptosis. These mechanisms are central to their potential as antiproliferative agents.

A significant mechanism by which pyrazole-pyrimidine derivatives exert their anticancer effects is by interfering with the normal progression of the cell cycle. Multiple studies have demonstrated that these compounds can cause an accumulation of cancer cells in specific phases of the cell cycle, thereby preventing their division and proliferation.

Flow cytometry analyses have revealed that certain pyrazolo[1,5-a]pyrimidine and N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives can arrest the cell cycle at the G2/M phase. mdpi.comnih.gov This arrest prevents the cells from entering mitosis, a critical step for cell division. For instance, one study found that a specific derivative, compound 5e , induced cell cycle arrest at the G2/M stage in MDA-MB-231 breast cancer cells. researchgate.net The antiproliferative activity of some derivatives has been linked to the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle transitions. nih.gov Mechanistic studies on an N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, compound 15 , showed it arrested ovarian cancer cells in both the S and G2/M phases. nih.gov Another pyrazole derivative, compound 3f , was found to induce cell cycle arrest in the S phase in MDA-MB-468 cells. waocp.org

In addition to halting the cell cycle, derivatives of this compound have been found to induce apoptosis, a form of programmed cell death that eliminates damaged or cancerous cells. This is a crucial pathway for anticancer therapies.

The apoptotic activity of these compounds is often linked to their ability to inhibit key cellular targets. For example, the potent CDK2 inhibitor 15 was shown to induce apoptosis in ovarian cancer cells. nih.gov Other pyrazole derivatives have been reported to trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. waocp.org Research on 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrated their ability to activate pro-apoptotic proteins such as Bax and p53, leading to cell death. rsc.org Furthermore, some pyrazole derivatives have been shown to cause DNA damage, which can also trigger the apoptotic pathway. rsc.orgnih.gov

In Vitro Antiproliferative Activity against Specific Cancer Cell Lines

The efficacy of this compound derivatives has been evaluated against a variety of human cancer cell lines, demonstrating a broad spectrum of antiproliferative activity. The potency of these compounds is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which indicates the concentration of a compound required to inhibit cell growth by 50%.

Derivatives have shown significant cytotoxic effects against several breast cancer cell lines, including both hormone receptor-positive (MCF-7, T-47D) and triple-negative (MDA-MB-231) types.

A series of pyrazolo[4,3-c]hexahydropyridine derivatives displayed excellent cytotoxic activity against both MDA-MB-231 and MCF-7 cells, with one compound showing IC50 values of 4.2 µM and 2.4 µM, respectively. mdpi.com Another study found that the pyrazole derivative TOSIND strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 μM after 72 hours, while PYRIND was effective against MCF-7 cells with an IC50 of 39.7 ± 5.8 μM. nih.gov The neoflavonoid Dalbergin inhibited the proliferation of T47D and MDA-MB-231 cells with IC50 values of 0.001 µM and 0.0001 µM, respectively, after 48 hours of treatment. sums.ac.ir

| Derivative | Cell Line | IC50 / GI50 Value (µM) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivative 35 | MCF7 | 6.71 | mdpi.com |

| Pyrazolo[4,3-c]hexahydropyridine derivative 31 | MCF-7 | 2.4 | mdpi.com |

| Pyrazolo[4,3-c]hexahydropyridine derivative 31 | MDA-MB-231 | 4.2 | mdpi.com |

| Pyrimidine derivative 4 | MCF-7 | 7.85 | nih.gov |

| TOSIND | MDA-MB-231 | 17.7 ± 2.7 | nih.gov |

| PYRIND | MCF-7 | 39.7 ± 5.8 | nih.gov |

| Dalbergin | T-47D | 0.001 | sums.ac.ir |

| Dalbergin | MDA-MB-231 | 0.0001 | sums.ac.ir |

| Pyrazolyl pyridine conjugate 9 | MCF-7 | 0.34 | nih.gov |

The antiproliferative effects of these compounds have also been documented in various lung cancer cell lines, particularly the non-small cell lung cancer (NSCLC) line A549.

One pyrimidine derivative demonstrated an IC50 value of 5.50 µM against the A549 cell line. nih.gov A separate study on pyrazoline derivatives identified compound 7 as a promising agent against A549 cells, with an IC50 value of 138.63 µg/mL. mdpi.com Other pyrazole-based compounds have also shown activity against A549 cells, with some exhibiting IC50 values as low as 0.28 µM. mdpi.com In a study of 1,3,5-trisubstituted-1H-pyrazole derivatives, several compounds showed significant cytotoxicity against A549 cells. rsc.org

| Derivative | Cell Line | IC50 / GI50 Value (µM) | Reference |

|---|---|---|---|

| Pyrimidine derivative 4 | A549 | 5.50 | nih.gov |

| Pyrazole derivative 2 | A549 | 6.30 | nih.gov |

| Pyrazoline derivative 7 | A549 | 138.63 µg/mL | mdpi.com |

| (E)-1-(4-tert-butylbenzyl-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 | 0.28 | mdpi.com |

| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2H-pyrrole-1-carboxamide | A549 | EC50: 1.05 ± 0.12 µg/mL | nih.gov |

| 5-FU | A549 | 5.03 | mdpi.com |

Hepatocellular carcinoma cell lines, such as HepG2, have also been shown to be susceptible to the cytotoxic effects of this compound derivatives.

A pyrazolo[1,5-a]pyrimidine derivative, compound 35 , exhibited an IC50 value of 3.53 µM against HepG2 cells. mdpi.com Another study synthesized novel pyridine and pyrazolyl pyridine conjugates, with compound 9 showing potent cytotoxicity against HepG2 cells with an IC50 of 0.18 µM. nih.gov Various other pyrazole derivatives have also demonstrated promising anticancer activity against this cell line. nih.govresearchgate.net The induction of apoptosis has been identified as a mechanism of action for some of these compounds in HepG2 cells. researchgate.net

| Derivative | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivative 35 | HepG2 | 3.53 | mdpi.com |

| Pyrimidine derivative 4 | HepG2 | 7.12 | nih.gov |

| Pyrazole derivative 2 | HepG2 | 8.80 | nih.gov |

| Pyrazolyl pyridine conjugate 9 | HepG2 | 0.18 | nih.gov |

Ovarian Cancer Cell Lines (e.g., A2780, IGROV1)

Derivatives of the pyrazolopyrimidine scaffold have demonstrated notable activity against ovarian cancer cell lines. In studies involving N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which are related to the core structure, compound 15 showed potent antiproliferative activity against the A2780 human ovarian cancer cell line with a GI50 value of 0.158 µM. Another related compound, 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amine (23) , exhibited a 47-fold less potent activity against the same cell line, with a GI50 of 7.350 µM. This suggests that the orientation and substitution on the pyrazolyl ring at the C2-amino position of the pyrimidine core are critical for its cytotoxic efficacy against A2780 cells.

Furthermore, in broader screenings of pyrazolopyrimidine derivatives, one compound was tested against the IGROV1 ovarian cancer cell line at a single 10 μM concentration, where it produced a growth inhibition of 17.37%. nih.gov

| Compound Class | Cell Line | Activity (GI₅₀) | Source |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivative (15 ) | A2780 | 0.158 µM | |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivative (23 ) | A2780 | 7.350 µM | |

| Pyrazolopyrimidine Derivative | IGROV1 | 17.37% (at 10 µM) | nih.gov |

Leukemia Cell Lines (e.g., CCRF-CEM, SR)

Pyrazolo[1,5-a]pyrimidine derivatives have shown significant growth inhibition against various leukemia cell lines. Research into their activity as dual CDK2/TRKA kinase inhibitors identified several potent compounds. mdpi.com Specifically, compound 6k demonstrated powerful growth inhibition of 90.41% against the CCRF-CEM leukemia cell line. mdpi.com Compound 6o was also noted for its potent activity against the CCRF-CEM line, with a growth inhibition of 83.85%. mdpi.com

In studies evaluating other newer pyrazolic compounds, derivatives 14 and 15 were found to be highly active against a panel of cancer cells, including the SR leukemia cell line, with GI50 values ranging from 0.04 to 11.4 µM. nih.gov

| Compound Class | Cell Line | Activity (% Growth Inhibition) | Source |

| Pyrazolo[1,5-a]pyrimidine Derivative (6k ) | CCRF-CEM | 90.41% | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine Derivative (6o ) | CCRF-CEM | 83.85% | mdpi.com |

| Pyrazolic Compound (14 ) | SR | GI₅₀: 0.04 - 11.4 µM | nih.gov |

| Pyrazolic Compound (15 ) | SR | GI₅₀: 0.04 - 11.4 µM | nih.gov |

Renal Cancer Cell Lines (e.g., UO-31, CAKI-1)

The UO-31 renal cancer cell line has been a key target in the evaluation of novel pyrazolopyrimidine derivatives. A series of 4-aminopyrazolo[3,4-d]pyrimidines showed good inhibitory activity, with compound 12c being the most potent, demonstrating an IC50 value of 0.87 μM against UO-31 cells. researchgate.net This activity was superior to that of the established cancer therapies sunitinib and sorafenib. researchgate.net Further studies on pyrazolopyrimidine-4-amine derivatives found that compounds 19 and 31 were more cytotoxic than sorafenib against UO-31 cells and induced apoptosis. nih.govnih.gov

Activity has also been observed against the CAKI-1 renal cancer cell line. One 5-aminopyrazole derivative, compound 1e , was found to selectively block the growth of CAKI-1 cells. nih.gov Another pyrazolopyrimidine derivative showed a growth inhibition of 17.77% when tested at a 10 μM concentration against this cell line. nih.gov

| Compound Class | Cell Line | Activity | Source |

| 4-Aminopyrazolo[3,4-d]pyrimidine (12c ) | UO-31 | IC₅₀: 0.87 µM | researchgate.net |

| Pyrazolopyrimidine-4-amine (19 ) | UO-31 | More cytotoxic than sorafenib | nih.govnih.gov |

| Pyrazolopyrimidine-4-amine (31 ) | UO-31 | More cytotoxic than sorafenib | nih.govnih.gov |

| 5-Aminopyrazole Derivative (1e ) | CAKI-1 | Selective growth blockage | nih.gov |

| Pyrazolopyrimidine Derivative | CAKI-1 | 17.77% growth inhibition (at 10 µM) | nih.gov |

Ewing Sarcoma Cell Lines (e.g., SK-N-MC)

Information regarding the specific activity of this compound derivatives against the SK-N-MC Ewing sarcoma cell line is not available in the reviewed literature.

Anti-Microbial Activities

Antibacterial Spectrum and Efficacy (Gram-positive and Gram-negative bacteria)

Derivatives of pyrazole and fused pyrazolopyrimidine systems have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The versatility of the pyrazole scaffold allows for the synthesis of compounds with wide-ranging efficacy. mdpi.comnih.gov For instance, certain pyrazolo[1,5-a]pyrimidines have shown significant activity against multiple bacterial strains. nih.gov Some derivatives exhibit selective action, with certain pyrazole-based sulfonamides showing potent effects primarily against Gram-positive bacteria like Bacillus subtilis. mdpi.com In contrast, imidazo-pyridine substituted pyrazoles have been reported as potent broad-spectrum agents, effective against both Gram-positive and Gram-negative strains. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes such as DNA gyrase. researchgate.net

Specific Bacterial Strains

Staphylococcus aureus : Numerous pyrazole derivatives have shown potent activity against S. aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov Pyrazole-fused diterpenoids have been reported as potent growth inhibitors with Minimum Inhibitory Concentration (MIC) values as low as 0.71 μg/mL. researchgate.net A pyrazole-clubbed pyrimidine, compound 5c , exhibited an MIC of 521 μM against MRSA. nih.gov Another study found that a 5-amino-pyrazole derivative (5a ) had an MIC of 0.25 µg/mL against S. aureus. nih.gov

Escherichia coli : The efficacy of pyrazole derivatives against E. coli varies. Thiazolidinone-clubbed pyrazoles showed moderate activity with an MIC of 16 μg/mL. researchgate.net In contrast, a 5-amino-pyrazole derivative (5a ) demonstrated excellent activity with an MIC value of 0.25 µg/mL. nih.gov However, some series of pyrazole-based sulfonamides have been found to be ineffective against E. coli. mdpi.com

Pseudomonas aeruginosa : Several pyrazole derivatives are active against this opportunistic pathogen. Some compounds have shown higher antimicrobial activity than the reference drug Rifampicin. acs.org A pyrazole-containing peptidomimetic, compound 50 , inhibited the growth of P. aeruginosa with an MIC of 8 μg/ml. researchgate.net Pyrazole-clubbed pyrimidine 5c was also active, though at a higher concentration, with an MIC of 2085 μM. nih.gov

Streptococcus pyogenes : Certain pyrazole-3-carboxamide derivatives have demonstrated notable antibacterial activity against S. pyogenes, with reported MIC values of 16 µg/mL. researchgate.net

Salmonella typhi : Pyrazolo[1,5-a]pyrimidine derivatives have shown significant efficacy against S. typhi. nih.govacs.org In one study, compounds 5c (MIC = 3.39 µg/mL) and 9c (MIC = 2.83 µg/mL) were found to be more potent than the standard combination of Amoxicillin/Clavulanic acid. acs.org Other derivatives from the same series were nearly equipotent to the standard drug. acs.org

Citrobacter freundii : The antibacterial activity of pyrazole derivatives has been linked to this bacterium through mechanistic studies. A high-throughput screen utilizing a C. freundii AmpC reporter gene expressed in E. coli was used to discover novel inhibitors of bacterial cell wall synthesis, which successfully identified active pyrazole compounds.

Listeria monocytogenes : A coumarin-linked pyrazole derivative has been reported to inhibit the growth of L. monocytogenes, a Gram-positive bacterium responsible for the foodborne illness listeriosis, with an MIC value of 0.5 mg/L. researchgate.net

Bacillus subtilis : This Gram-positive bacterium has been shown to be particularly susceptible to certain pyrazole derivatives. A series of pyrazole-based sulfonamides demonstrated selective and high antibacterial activity against B. subtilis, with several compounds exhibiting an MIC of just 1 µg/mL, which was more effective than the reference drug chloramphenicol. mdpi.com

Bacillus pumilus : Novel arylazopyrazolo[1,5-a]pyrimidines have shown potent activity against B. pumilus. Compounds 4c and 4f from this series displayed an eight-fold greater activity than penicillin G, with an MIC of 7.81 μg/mL.

Enterobacter cloacae : A triazine-fused pyrazole derivative, compound 32 , was identified as a potent growth inhibitor of E. cloacae, with an MIC of 0.48 μg/ml, a value superior to that of the control antibiotic, tetracycline. mdpi.com Additionally, several 4-(substitutedanilino)-3-methylsulphanylpyrazolo[3,4-d]pyrimidines have demonstrated antibacterial activity against this strain.

| Bacterial Strain | Compound Class/Name | Activity (MIC) | Source |

| Staphylococcus aureus | Pyrazole-fused diterpenoid | 0.71 μg/mL | researchgate.net |

| Staphylococcus aureus (MRSA) | Pyrazole-clubbed pyrimidine (5c ) | 521 μM | nih.gov |

| Escherichia coli | 5-Amino-pyrazole derivative (5a ) | 0.25 µg/mL | nih.gov |

| Pseudomonas aeruginosa | Pyrazole-containing peptidomimetic (50 ) | 8 μg/mL | researchgate.net |

| Streptococcus pyogenes | Pyrazole-3-carboxamide derivative | 16 µg/mL | researchgate.net |

| Salmonella typhi | Pyrazolo[1,5-a]pyrimidine (9c ) | 2.83 µg/mL | acs.org |

| Salmonella typhi | Pyrazolo[1,5-a]pyrimidine (5c ) | 3.39 µg/mL | acs.org |

| Listeria monocytogenes | Coumarin-linked pyrazole | 0.5 mg/L | researchgate.net |

| Bacillus subtilis | Pyrazole-based sulfonamide | 1 µg/mL | mdpi.com |

| Bacillus pumilus | Arylazopyrazolo[1,5-a]pyrimidine (4c , 4f ) | 7.81 μg/mL | |

| Enterobacter cloacae | Triazine-fused pyrazole (32 ) | 0.48 μg/mL | mdpi.com |

Inhibition of Bacterial Virulence Factors (e.g., MurA, biofilm formation)

The search for novel antibacterial agents has shifted towards targeting virulence factors, which are essential for pathogens to establish infections and cause disease. This approach is advantageous as it imposes less selective pressure for the development of resistance compared to traditional antibiotics that target bacterial growth. Pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds related to this compound, have emerged as promising candidates in this area, particularly as inhibitors of the enzyme MurA and bacterial biofilm formation.

MurA, a UDP-N-acetylglucosamine enolpyruvyl transferase, is a key enzyme in the initial stages of peptidoglycan biosynthesis in bacteria. Its inhibition disrupts the formation of the bacterial cell wall, making it an attractive target. Recent studies have identified novel arylazopyrazolo[1,5-a]pyrimidines as effective MurA inhibitors. For instance, compound 4c (structure not specified) demonstrated potent inhibitory activity against the MurA enzyme with a half-maximal inhibitory concentration (IC50) of 3.77 ± 0.2 μg/mL.

Biofilm formation is another critical virulence factor, where bacteria adhere to surfaces and encase themselves in a protective extracellular polymeric matrix. This matrix renders the embedded bacteria significantly more resistant to antibiotics and host immune responses. The aforementioned pyrazolo[1,5-a]pyrimidine derivative, 4c , also exhibited remarkable antibiofilm capabilities. At a concentration equivalent to 75% of its minimum bactericidal concentration (MBC), it inhibited biofilm formation in E. coli by 95.05% and in S. faecalis by 94.05%. This dual action against both a key enzyme and the biofilm virulence mechanism highlights the potential of the pyrazole-pyrimidine scaffold in developing new anti-virulence therapies.

| Compound | Target | Activity | Value | Organism |

|---|---|---|---|---|

| Arylazopyrazolo[1,5-a]pyrimidine (4c) | MurA Enzyme | IC50 | 3.77 ± 0.2 μg/mL | Not Specified |

| Arylazopyrazolo[1,5-a]pyrimidine (4c) | Biofilm Formation | % Inhibition | 95.05% | E. coli |

| Arylazopyrazolo[1,5-a]pyrimidine (4c) | Biofilm Formation | % Inhibition | 94.05% | S. faecalis |

Antifungal Efficacy

Derivatives of pyrazole and pyrazolo[1,5-a]pyrimidine have demonstrated significant potential as antifungal agents, exhibiting activity against a range of pathogenic fungi. The versatility of this heterocyclic framework allows for structural modifications that can enhance antifungal potency.

Specific Fungal Strains (e.g., Candida albicans, Aspergillus fumigatus, Aspergillus niger, Aspergillus clavatus, Fusarium oxysporum)

Research has confirmed the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against several clinically relevant fungal species. In one study, newly synthesized compounds from this class were screened for their in vitro antimicrobial activity against Candida albicans and Aspergillus niger. The results indicated that these compounds were active against these fungal strains, underscoring their potential for development as broad-spectrum antifungal agents.

The Aspergillus genus includes several species that cause aspergillosis, a serious infection, particularly in immunocompromised individuals. The demonstrated activity against A. niger is significant, as this species is a common cause of opportunistic infections. Similarly, Candida albicans is a major human fungal pathogen, responsible for both mucosal and systemic infections.

Furthermore, the pyrazole scaffold itself has been investigated for its activity against plant-pathogenic fungi like Fusarium oxysporum. A study on amino acid ester functional pyrazolyl compounds recorded considerable antifungal activity against Fusarium oxysporum f. sp. albedinis. Fusarium species are not only major agricultural pathogens but can also cause opportunistic infections in humans. The development of effective agents against these diverse fungal threats is a critical area of medicinal chemistry research.

| Compound Class | Fungal Strain | Observed Activity |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivatives | Candida albicans | Active |

| Pyrazolo[1,5-a]pyrimidine derivatives | Aspergillus niger | Active |

| Amino acid ester functional pyrazolyl compounds | Fusarium oxysporum f. sp. albedinis | Active |

Other Pharmacological Activities of Related Pyrazole-Pyrimidine Derivatives

The fused pyrazole-pyrimidine heterocyclic system is a privileged scaffold in medicinal chemistry, known to exhibit a wide array of pharmacological properties beyond antimicrobial and antifungal effects.

Antiviral Properties

Several studies have highlighted the antiviral potential of pyrazole and fused pyrazolopyrimidine derivatives. A number of newly synthesized substituted pyrazole and pyrazolo[3,4-d]pyrimidine compounds were evaluated for their antiviral activity. The results showed that some of these derivatives possess promising efficacy against both Hepatitis A virus (HAV) and Herpes Simplex Virus type-1 (HSV-1). This activity suggests that the pyrazole-pyrimidine core can serve as a template for the design of novel antiviral drugs.

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of pyrazole-pyrimidine derivatives are well-documented. Their mechanism of action is often associated with the inhibition of key inflammatory mediators. A primary mechanism involves the suppression of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the production of prostaglandins (like PGE2), key players in the inflammatory response.

Studies on a series of pyrazolo[1,5-a]pyrimidin-7-ones revealed that the anti-inflammatory activity could be modulated by substituents on the core structure. These modifications likely influence the compounds' ability to inhibit the biosynthesis of leukotrienes and/or prostaglandins with varying selectivity. For example, 4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one proved to be a particularly potent compound in both in vivo and in vitro tests. The development of selective COX-2 inhibitors is a major goal in this field, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Antioxidant Potency

Pyrazole and pyrimidine derivatives have also been recognized for their antioxidant capabilities. Oxidative stress, caused by an imbalance of reactive oxygen species, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals.

The antioxidant potential of various pyrazole and pyrimidine derivatives has been evaluated using methods such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay. In one study, synthesized chalcone-derived pyrazole and pyrimidine compounds exhibited a range of antioxidant activities, with IC50 values from 37.30 to 281.76 μg/ml. Another investigation into pyrazolo[1,5-a]pyrimidine derivatives incorporating a phenylsulfonyl moiety found that these compounds could effectively inhibit the free radical-induced oxidative hemolysis of red blood cells. The presence of specific functional groups, such as phenolic groups or additional nitrogen and sulfur atoms, was found to enhance the antioxidant capacity.

| Compound Class | Pharmacological Activity | Mechanism/Finding | Assay/Model |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives | Antiviral | Active against HAV and HSV-1 | Viral Plaque Assay |

| Pyrazolo[1,5-a]pyrimidine derivatives | Anti-inflammatory | Inhibition of leukotriene/prostaglandin biosynthesis (COX enzymes) | Carrageenan-induced rat paw edema |

| Chalcone-derived pyrazole/pyrimidine derivatives | Antioxidant | IC50 values from 37.30 to 281.76 μg/ml | DPPH radical scavenging |

| Pyrazolo[1,5-a]pyrimidine derivatives with phenylsulfonyl moiety | Antioxidant | Inhibition of oxidative hemolysis | Free radical-induced hemolysis of RBCs |

Antitubercular Activity

Derivatives of the pyrazolylpyrimidine scaffold have demonstrated significant potential as antitubercular agents. Research into 2-pyrazolylpyrimidinones has provided valuable structure-activity relationship (SAR) insights. The integrity of the pyrimidinone amide group is crucial for activity, as masking it through methylation abolishes efficacy against Mycobacterium tuberculosis (Mtb). This suggests the NH group's involvement in essential hydrogen bond interactions with the biological target. Furthermore, the substitution pattern on the pyrazole ring is critical for maintaining antitubercular potency. While an unsubstituted pyrazole ring leads to a considerable loss of activity, the introduction of specific substituents can enhance it. For instance, a cyclopropyl (B3062369) group on the pyrazole is well-tolerated and maintains potency. In contrast, replacing the pyrazole ring with other five-membered heterocycles like triazole or imidazole (B134444) results in a significant decrease in activity, highlighting the importance of the pyrazole moiety itself. nih.govnih.gov

Some studies have explored the mechanism of action of these compounds. While certain pyrazolopyrimidinones were hypothesized to act as intracellular iron chelators, further investigations have shown that for some series, the antitubercular activity is not related to the disruption of iron homeostasis. nih.gov Additionally, while some MmpL3 mutant strains of Mtb exhibited resistance to these compounds, it is suggested that MmpL3 may be involved in the transport of these compounds rather than being the direct target. nih.gov

Table 1: Antitubercular Activity of Selected 2-Pyrazolylpyrimidinone Derivatives

| Compound ID | Modifications | MIC (μM) against Mtb H37Rv | Cytotoxicity (IC50, μM) | Reference |

|---|---|---|---|---|

| 14 | 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one | - | - | nih.gov |

| 15 | N-acetyl derivative of compound 14 | Retained activity similar to parent | - | nih.gov |

| 16 | Unsubstituted pyrazole | 50 | - | nih.gov |

| 17 | Triazole replacement for pyrazole | >50 | - | nih.gov |

| 18 | Imidazole replacement for pyrazole | >50 | - | nih.gov |

| 51 | Cyclopropyl group on pyrazole | Potent | - | nih.gov |

Note: Specific MIC values for all compounds were not consistently available in the referenced literature.

Antidiabetic Effects

The pyrazolopyrimidine core has been identified as a promising scaffold for the development of antidiabetic agents, particularly as inhibitors of α-glucosidase and dipeptidyl peptidase-4 (DPP-4). Inhibition of these enzymes is a validated therapeutic strategy for managing type 2 diabetes mellitus.

A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase. Several compounds exhibited a broad range of potent inhibitory activities against both enzymes. Notably, a derivative featuring a 5-nitrofuran substitution demonstrated the most potent inhibition against both α-glucosidase and α-amylase, with activity surpassing that of the standard drug, acarbose. mdpi.com

Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as DPP-4 inhibitors. Through scaffold hopping and fragment-based drug design strategies, highly potent and selective DPP-4 inhibitors with reduced cytotoxicity have been discovered. One such derivative exhibited a 25 to 40-fold increase in inhibitory activity compared to earlier leads and was twofold more potent than the approved drug Alogliptin. This compound also demonstrated remarkable selectivity over related enzymes like DPP-8 and DPP-9. Molecular docking studies suggest that the pyrazolo[1,5-a]pyrimidine core interacts with the S1 pocket of the enzyme, while its substituted aromatic ring interacts with the sub-S1 pocket, mimicking the binding mode of established DPP-4 inhibitors. acs.org

Table 2: Antidiabetic Activity of Selected Pyrazolopyrimidine Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | α-Glucosidase / α-Amylase | 5-nitrofuran derivative showed potent inhibition, surpassing acarbose. | mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | DPP-4 | A lead compound (c24) showed an IC50 of 2 nM, greater potency than Alogliptin, and high selectivity. Effectively reduced glucose excursion in vivo. | acs.org |

Antileishmanial Activity

Research into the antileishmanial properties of pyrazolylpyrimidine derivatives has identified promising candidates for the development of new treatments for leishmaniasis. A study focused on highly substituted pyrazole and pyrimidine derivatives revealed compounds with significant activity against both Leishmania infantum and Leishmania tropica. nih.gov

In this study, a series of trisubstituted pyrazoles and pyrimidines were synthesized and evaluated. Among the pyrimidine derivatives, one compound, 17e , which features a 3-(dibutylamino)propyl)amino portion, was effective against both chloroquine-sensitive and resistant strains of Plasmodium falciparum as well as against leishmanial species. This compound was also found to be non-cytotoxic against normal fibroblasts, suggesting a favorable preliminary safety profile. The structure-activity relationship studies indicated that the nature of the substituents on the pyrazole and pyrimidine rings plays a crucial role in their antiprotozoal efficacy. nih.gov

While the broader class of pyrazolo[4,3-d]pyrimidines has been investigated for antileishmanial activity, with some compounds showing efficacy against Leishmania donovani amastigotes, specific data on derivatives of this compound are limited in the reviewed literature. nih.gov

Table 3: Antileishmanial Activity of a Selected Pyrimidine Derivative

| Compound ID | Protozoal Species | IC50 (μM) | Cytotoxicity | Reference |

|---|---|---|---|---|

| 17e | L. infantum | Micromolar range | Non-cytotoxic against human fibroblasts | nih.gov |

| 17e | L. tropica | Micromolar range | Non-cytotoxic against human fibroblasts | nih.gov |

Monoamine Oxidase (MAO) Inhibition

The pyrazole nucleus is a well-established scaffold in the design of monoamine oxidase (MAO) inhibitors, which are of significant interest for the treatment of neurological disorders such as depression and Parkinson's disease. researchgate.net MAO exists in two isoforms, MAO-A and MAO-B, and selective inhibition is often a key goal in drug development.

While a vast body of research exists on pyrazole and pyrazoline derivatives as MAO inhibitors, specific studies focusing on derivatives of this compound are not extensively represented in the currently reviewed literature. However, the general findings for related structures provide a strong rationale for investigating this specific scaffold. For instance, studies on 4,5-dihydro-1H-pyrazoles (pyrazolines) have shown that substitutions on the pyrazole ring and the nature of the substituents at other positions can lead to potent and selective inhibition of MAO-A. nih.gov The tautomeric forms of the pyrazole ring are considered to play a key role in the interaction with the active site of the enzyme. nih.gov

The general consensus is that the pyrazole and related pyrazoline moieties can be considered as cyclic hydrazine derivatives, a class of compounds known to be early MAO inhibitors. researchgate.net The incorporation of various functional groups onto the pyrazole ring has been a successful strategy in developing selective inhibitors for both MAO-A and MAO-B. researchgate.net This suggests that derivatives of this compound could be promising candidates for MAO inhibition, though specific research in this area is needed to confirm this potential.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Derivatives of 2-(1H-pyrazol-1-yl)pyrimidine have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.govnih.gov Inhibition of DHODH is a therapeutic strategy for various diseases, including autoimmune disorders and viral infections, as it depletes the cellular pool of pyrimidines required for DNA and RNA synthesis. mdpi.com

An extensive structure-activity relationship study of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives revealed that modifications at several positions on both the pyrimidine and pyrazole rings significantly impact inhibitory activity. For instance, the introduction of a 2,6-difluorophenoxy group at the 4-position of the pyrazole ring and an isopropoxy group at the 3-position, combined with a 5-ethyl group on the pyrimidine ring, resulted in a compound with subnanomolar inhibitory activity in a viral replication assay. nih.gov The biochemical mechanism of action was confirmed to be the inhibition of human DHODH, with the most potent compound exhibiting an IC50 of 13 nM. nih.gov

Further exploration of related azine-bearing analogues, such as 2-(1H-pyrazol-1-yl)pyridines, also yielded highly active DHODH inhibitors. A 5-cyclopropyl-3-fluoropyridine derivative with a substituted pyrazole was found to be more active than the known DHODH inhibitors brequinar and teriflunomide. nih.govacs.org

Table 4: Inhibition of Human DHODH by 2-(1H-Pyrazol-1-yl)pyrimidine and Azine Derivatives

| Compound Series | Key Structural Features | Potency | Reference |

|---|---|---|---|

| 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines | 4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-pyrazole and 5-ethylpyrimidine | IC50 = 13 nM | nih.gov |

| 2-(3-alkoxy-1H-pyrazol-1-yl)azines | 5-cyclopropyl-3-fluoropyridine with substituted pyrazole | More potent than brequinar and teriflunomide | nih.govacs.org |

Phosphodiesterase 2 (PDE2) Inhibition

Pyrazolopyrimidinone derivatives have been identified as potent and selective inhibitors of phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.govresearchgate.net PDE2 is highly expressed in the brain, making it an attractive target for the treatment of cognitive disorders. mdpi.com

A focused structure-activity relationship (SAR) study on a series of N1-substituted pyrazolopyrimidinones led to the discovery of compounds with excellent potency and selectivity for PDE2. These derivatives were designed to enhance steric interactions with key amino acid residues in the PDE2 binding pocket. One of the lead compounds identified from this study demonstrated excellent PDE2 selectivity and possessed good physicochemical properties, making it a promising candidate for further development. nih.gov

The pyrazolopyrimidinone scaffold is a recurring motif in the design of inhibitors for various phosphodiesterases. For instance, related pyrazolopyrimidinone derivatives have also been investigated as inhibitors of PDE9A, another enzyme implicated in neurological disorders. frontiersin.org The core structure's ability to interact with conserved residues in the binding pockets of these enzymes underscores its importance as a privileged scaffold in PDE inhibitor design.

While the specific this compound backbone was not explicitly detailed in the context of PDE2 inhibition in the reviewed literature, the closely related pyrazolopyrimidinone scaffold highlights the potential of this chemical class to yield potent and selective PDE2 inhibitors.

Structure Activity Relationship Sar Elucidation for 5 1h Pyrazol 1 Yl Pyrimidin 2 Amine Analogues

Impact of Substituents on Biological Potency and Selectivity

The biological activity of pyrazolopyrimidine derivatives is highly sensitive to the nature and position of substituents on both the pyrazole (B372694) and pyrimidine (B1678525) rings. Research has demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity.

For instance, in the development of antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, the presence of an aromatic ring at certain positions was found to be crucial for activity. nih.gov The introduction of a methyl group at the R4 position was shown to have a variable impact; its removal was detrimental in one analogue (P22) but led to a four-fold increase in potency in another (P26). nih.gov Conversely, a bulkier isopropyl substituent at the same position resulted in a loss of activity. nih.gov

Further studies on 2-pyrazolylpyrimidinones targeting Mycobacterium tuberculosis (Mtb) highlighted the importance of the pyrimidinone amide. Masking this group as -OCH3 or N-CH3 eliminated the antimycobacterial activity, suggesting that the amide's NH group is essential for hydrogen bond interactions with the target. acs.org On the pyrazole ring of these compounds, bulkier alkyl groups like ethyl and cyclopropyl (B3062369) at the R5 position were tolerated, maintaining Mtb activity, though with a decrease in the selectivity index. acs.org

In the context of anticancer activity, the physicochemical properties of substituents on a phenyl ring attached to the pyrazole nucleus have been shown to affect the antiproliferative effects of the compounds. mdpi.com Similarly, for pyranopyrimidine derivatives, the introduction of methoxy (B1213986) and methyl substituents on a phenyl ring was found to be beneficial for antibacterial activity. nih.gov The position of these substituents is also critical, with para-substituted phenyl rings often being preferred for potent antifungal activity. nih.gov

The fungicidal activity of substituted pyrimidines was notably enhanced by the introduction of a dimethylamino group at the 2-position of the pyrimidine ring and a phenoxy substructure at the 4-position. researchgate.net However, adding a methyl group at the 5-position of the pyrimidine ring diminished this activity. researchgate.net The nature of the substituent on an attached phenyl ring also played a role, with a 2-nitro-4-trifluoromethylphenyl group proving to be the most effective. researchgate.net

Table 1: Effect of Substituents on Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogues

| Compound | R4 Substituent | Relative Potency |

|---|---|---|

| 1 | Methyl | Baseline |

| P22 | Hydrogen | Decreased |

| P26 | Hydrogen | 4-fold increase |

| P23 | Isopropyl | Inactive |

Regioisomeric Effects of Pyrazole Attachment on the Pyrimidine Scaffold

The constitutional arrangement of the fused pyrazole and pyrimidine rings, known as regioisomerism, is a critical determinant of the biological activity of pyrazolopyrimidines. Different fusion patterns, such as pyrazolo[1,5-a]pyrimidine (B1248293), pyrazolo[4,3-d]pyrimidine, and pyrazolo[5,1-b]pyrimidine, result in distinct chemical entities with varied pharmacological profiles. researchgate.net These scaffolds have attracted significant attention due to their prevalence in kinase inhibitors and other pharmacologically active agents. researchgate.net

The pyrazolo[1,5-a]pyrimidine skeleton, in particular, is found in several synthetic medications. researchgate.net Studies focusing on antitubercular 2-pyrazolylpyrimidinones revealed that the core structure is sensitive to isomeric changes. For example, altering the position of the carbonyl group from pyrimidin-4(3H)-one (as in compound 1) to pyrimidin-2(1H)-one (compound 7) maintained similar activity against Mtb, indicating that for this specific series, the placement of the carbonyl between the ring nitrogens was not detrimental. acs.org

However, the integrity of the pyrimidinone ring itself is crucial. Replacing the pyrimidinone nitrogens was found to be essential for maintaining activity, as demonstrated by the inactivity of compounds 5 and 6 in the same study. acs.org The tautomeric forms of the pyrazole ring can also play a key role in the interaction with enzyme active sites, which is a critical consideration in the development of new drugs. nih.gov These findings underscore the importance of the precise arrangement of atoms within the heterocyclic system for achieving the desired biological effect.

Role of Bioisosteric Replacements in Optimizing Biological Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. This involves substituting a functional group with another group that has similar physical and chemical characteristics. In the realm of pyrazole-containing compounds, this approach has been successfully employed to enhance potency, selectivity, and pharmacokinetic properties.

For example, in a series of cannabinoid-1 (CB1) receptor antagonists, the conventional 5-aryl substituent of a pyrazole core was replaced with a 2-thienyl moiety appended with an alkynyl unit. nih.gov This bioisosteric replacement led to a novel class of derivatives with high potency as CB1 receptor antagonists and good selectivity over the CB2 receptor. nih.gov This demonstrates that a thiophene (B33073) ring can effectively mimic the aryl group, leading to improved pharmacological profiles.

In another study, the 1,5-diarylpyrazole motif present in the well-known CB1 antagonist rimonabant (B1662492) was the basis for designing bioisosteres. nih.gov Thiazole, triazole, and imidazole (B134444) rings were used to replace the pyrazole core. The resulting compounds exhibited CB1 antagonistic activities and significant selectivity, confirming that these different five-membered heterocyclic rings can act as effective bioisosteres for the pyrazole ring in this chemical context. nih.gov These examples highlight the utility of bioisosterism in navigating chemical space and discovering novel compounds with optimized biological activity.

Table 2: Bioisosteric Replacement of the Pyrazole Ring in CB1 Antagonists

| Original Scaffold | Bioisosteric Replacement | Resulting Activity |

|---|---|---|

| 1,5-Diarylpyrazole | Thiazole | Maintained CB1 Antagonism |

| 1,5-Diarylpyrazole | Triazole | Maintained CB1 Antagonism |

| 1,5-Diarylpyrazole | Imidazole | Maintained CB1 Antagonism |

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric features of 5-(1H-pyrazol-1-yl)pyrimidin-2-amine analogues is crucial for rational drug design.

For pyrazolo[1,5-a]pyrimidine-based antitubercular agents, a focused library of analogues was synthesized to identify the essential structural moieties for activity. nih.gov This exploration led to the identification of key features of the pharmacophore, which guided the development of compounds with substantially improved antitubercular activity. nih.gov In a separate study on 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, modeling studies suggested that these compounds bind between specific subunits of the mycobacterial ATP synthase enzyme. nih.gov The pendant 5-phenyl ring was proposed to occupy a hydrophobic space, indicating its importance as a key pharmacophoric element for interaction with this particular target. nih.gov

Further research on 2-pyrazolylpyrimidinones identified the pyrimidinone amide NH as a critical hydrogen bond donor, essential for interactions with the target. acs.org The nitrogen atoms of the pyrimidinone ring were also found to be indispensable for maintaining activity. acs.org These findings collectively help to build a pharmacophore model where specific hydrogen bond donors and acceptors, along with appropriately positioned hydrophobic or aromatic groups, are required for potent biological activity.

Table of Mentioned Compounds

| Compound Name/Identifier |

|---|

| This compound |

| P22 |

| P26 |

| P23 |

| 2-pyrazolylpyrimidinones |

| pyrazolo[1,5-a]pyrimidin-7(4H)-one |

| pyrazolo[1,5-a]pyrimidine |

| pyrazolo[4,3-d]pyrimidine |

| pyrazolo[5,1-b]pyrimidine |

| pyrimidin-4(3H)-one |

| pyrimidin-2(1H)-one |

| rimonabant |

| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines |

| pyranopyrimidine |

| thiazole |

| triazole |

| imidazole |

Computational and in Silico Approaches in the Study of 5 1h Pyrazol 1 Yl Pyrimidin 2 Amine

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(1H-pyrazol-1-yl)pyrimidin-2-amine and its derivatives, docking studies are instrumental in elucidating how these ligands interact with the active sites of biological targets, such as enzymes and receptors.

Research on related pyrazolo[1,5-a]pyrimidine (B1248293) and aminopyrimidinyl pyrazole (B372694) analogs has extensively used molecular docking to understand their inhibitory mechanisms. nih.govpreprints.org These studies often involve docking the compounds into the crystal structures of target proteins to predict binding affinity (expressed as a docking score) and to visualize the specific molecular interactions that stabilize the ligand-protein complex. For instance, docking studies on pyrazole derivatives have identified key interactions within the active sites of enzymes like cyclooxygenase (COX) and polo-like kinase 1 (PLK1). nih.govresearchgate.net

The typical interactions observed for this class of compounds include:

Hydrogen Bonds: The nitrogen atoms in the pyrazole and pyrimidine (B1678525) rings, along with the exocyclic amine group, frequently act as hydrogen bond donors or acceptors, forming critical connections with amino acid residues in the target's active site. For example, the amine group of an N-phenylpyrimidine-4-amine derivative was found to form a crucial hydrogen bond with the hinge region residue C694 in FMS-like tyrosine kinase-3 (FLT3). mdpi.com

π-π Stacking: The aromatic nature of the pyrazole and pyrimidine rings facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. rdd.edu.iq

Hydrophobic Interactions: Substituents on the core scaffold can engage in hydrophobic interactions with nonpolar residues, further anchoring the ligand in the binding pocket.

These predicted interactions help explain the structure-activity relationships (SAR) observed in biological assays and guide the rational design of new analogs with improved potency and selectivity. nih.gov

Table 1: Representative Molecular Docking Results for Pyrazole-Based Compounds Against Various Targets

| Compound Class | Target Protein | Key Interacting Residues | Docking Score (example) | Reference |

|---|---|---|---|---|

| Pyrazoline Derivatives | Cyclooxygenase-2 (COX-2) | Arg513, Tyr385, Ser530 | -8.009 | researchgate.net |

| Aminopyrimidinyl Pyrazole | Polo-like Kinase 1 (PLK1) | Cys133, Leu59, Asp194 | -12.04 | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | 14-alpha demethylase | Not specified | Not specified | mdpi.com |

Note: Docking scores are software-dependent and provided for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked conformation, analyze the flexibility of the ligand and protein, and understand the energetic landscape of the binding event. researchgate.net

For pyrazole-based inhibitors, MD simulations have been employed to validate docking poses and explore the stability of the ligand-protein complex. mdpi.comresearchgate.net A typical MD simulation runs for nanoseconds, tracking the trajectory of all atoms in the system. The analysis of these trajectories can reveal:

Interaction Persistence: MD simulations allow researchers to monitor the persistence of key interactions (like hydrogen bonds) identified in docking studies. Some initial interactions might break while new, more stable ones form.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these adaptations, providing a more accurate picture of the complex.

By providing a deeper understanding of the binding dynamics, MD simulations complement molecular docking and offer valuable information for lead optimization. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful method used to identify novel chemical entities with the potential to bind to a specific target. A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a particular biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.govmdpi.com

For scaffolds related to this compound, pharmacophore models can be generated using two main approaches:

Ligand-Based Modeling: This method is used when the 3D structure of the target is unknown. A set of known active molecules is superimposed, and their common chemical features are extracted to create a pharmacophore model. mdpi.com

Structure-Based Modeling: When the crystal structure of the ligand-target complex is available, the key interaction points between the ligand and the active site are used to define the pharmacophore features. mdpi.com

Once a robust pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening. nih.govrsc.org This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore likely to be active. This approach has been successfully used to discover novel inhibitors for various targets, including Janus kinases (JAKs), using pyrazolone-derived pharmacophore models. nih.gov The hits from virtual screening are then typically subjected to molecular docking and subsequent biological evaluation to confirm their activity.

Table 2: Common Pharmacophore Features for Pyrazole-Based Kinase Inhibitors

| Pharmacophore Feature | Description | Potential Corresponding Moiety |

|---|---|---|

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to a hydrogen bond. | -NH2 group, pyrazole N-H |

| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen atom in a hydrogen bond. | Pyrimidine nitrogens, pyrazole nitrogen |

| Aromatic Ring (AR) | An aromatic ring system. | Pyrazole ring, pyrimidine ring |

In Silico Prediction of Drug-likeness and ADME Properties for Lead Optimization

For pyrazolo[1,5-a]pyrimidine derivatives, computational studies have been conducted to evaluate properties based on established guidelines like Lipinski's Rule of Five. mdpi.com This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Other key ADME properties predicted in silico include:

Gastrointestinal (GI) Absorption: Predicting how well a compound will be absorbed from the gut.

Cytochrome P450 (CYP) Inhibition: Assessing the potential for a compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions. mdpi.com

Toxicity Risks: Early prediction of potential toxicities, such as carcinogenicity or hERG channel inhibition. mdpi.com

These computational assessments provide a comprehensive profile of a potential drug candidate, allowing medicinal chemists to prioritize compounds that have a good balance of potency and favorable ADME characteristics for further development. johnshopkins.edutandfonline.com

Table 3: Predicted In Silico Properties for Representative Pyrazolo[1,5-a]pyrimidine Compounds

| Compound ID (Example) | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Drug-Likeness Score (DLS) | Reference |

|---|---|---|---|---|---|---|

| 13c | 461.53 | 4.30 | 1 | 6 | 1.31 | mdpi.com |

| 13i | 501.58 | 5.09 | 1 | 6 | 1.44 | mdpi.com |

| 5b | 358.41 | 2.58 | 1 | 5 | 0.40 | mdpi.com |

Data is illustrative of predictions made for compounds in the specified chemical class.

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| Pyrazolo[1,5-a]pyrimidines |

| Aminopyrimidinyl pyrazole |

| Pyrazoline derivatives |

| N-phenylpyrimidine-4-amine derivatives |

| Pyrazolone derivatives |

| 5-fluorouracil |

| Celecoxib |

| Indomethacin |

| Trimethoprim |

| Cisplatin |

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling pyrazole-containing compounds like 5-(1H-pyrazol-1-yl)pyrimidin-2-amine in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) and adhere to PPE guidelines outlined in safety data sheets (SDS) for pyrazole derivatives. These compounds often exhibit skin/eye irritation (Category 2/2A) and may require storage in inert atmospheres to prevent degradation. Refer to SDS protocols for spill management, including neutralization with appropriate absorbents and disposal via hazardous waste channels .

Q. What synthetic routes are commonly employed to prepare pyrimidin-2-amine derivatives?

- Methodological Answer : Pyrimidin-2-amine scaffolds can be synthesized via cyclocondensation reactions. For example, Scheme 3 in demonstrates the use of ammonium acetate (NH₄OAc) and glacial acetic acid under reflux (108°C) to form pyrimidine cores. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can structural characterization of this compound derivatives be optimized?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns and aromatic proton environments.

- HRMS : Validate molecular formulas (e.g., C₈H₈N₆ for pyrazole-pyrimidine hybrids).

- X-ray crystallography : Resolve regiochemistry in cases of ambiguous NOE signals .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring influence the biological activity of pyrimidin-2-amine derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (-OCH₃, -CH₃) groups. Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays. For instance, reports enhanced antibacterial activity in pyrazole acyl thiourea derivatives with para-methoxy substituents .

Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model interactions. highlights docking studies with pyridine-oxadiazole hybrids targeting EGFR kinase, validated by binding free energy calculations (MM-PBSA) . Quantum mechanical calculations (DFT, B3LYP/6-31G*) can optimize geometries for docking .

Q. How can reaction conditions be optimized for scaling up pyrimidin-2-amine synthesis while minimizing byproducts?

- Methodological Answer : Apply design of experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). suggests Pd(PPh₃)₄ (10 mol%) in DME/H₂O (10:1) at 150°C for Suzuki-Miyaura couplings. Monitor reaction progress via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to identify optimal conversion rates .

Q. What are the challenges in analyzing regioselectivity during pyrazole-pyrimidine hybrid synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products